molecular formula C19H24N4O2 B4923241 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide

6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide

Cat. No. B4923241
M. Wt: 340.4 g/mol
InChI Key: BUWCKRWSEZUTCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide, also known as OPN-305, is a small molecule drug that has been developed for the treatment of various inflammatory diseases. It belongs to the class of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase inhibitors, which are known to inhibit the production of reactive oxygen species (ROS) in the body.

Mechanism of Action

6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide works by inhibiting the production of ROS by NADPH oxidase. NADPH oxidase is an enzyme complex that is responsible for the production of ROS in the body. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to inflammation and other pathological conditions. By inhibiting the production of ROS, 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide can reduce inflammation and prevent tissue damage.
Biochemical and Physiological Effects:
6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of ROS by NADPH oxidase, which can reduce inflammation and prevent tissue damage. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, which can further reduce inflammation. In addition, 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been shown to have antioxidant properties, which can help to protect cells and tissues from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide for lab experiments is its specificity for NADPH oxidase. This makes it a useful tool for studying the role of NADPH oxidase in various pathological conditions. However, one of the limitations of 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide is its relatively low potency compared to other NADPH oxidase inhibitors. This can make it more difficult to achieve the desired level of inhibition in lab experiments.

Future Directions

There are several future directions for the study of 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide. One area of research is the development of more potent NADPH oxidase inhibitors that can achieve greater levels of inhibition. Another area of research is the investigation of the role of NADPH oxidase in other pathological conditions, such as cancer and cardiovascular disease. Finally, the potential use of 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide in combination with other drugs for the treatment of inflammatory diseases should also be explored.

Synthesis Methods

The synthesis method of 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide involves the reaction of 6-aminocapronitrile with 2-pyridinecarboxaldehyde to form 6-(2-pyridyl)aminocapro-nitrile. The latter is then subjected to a reaction with nicotinoyl chloride in the presence of triethylamine to form 6-(2-pyridyl)aminocapronamide. The final step involves the reaction of 6-(2-pyridyl)aminocapronamide with 1,4-dibromobutane in the presence of potassium carbonate to form 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide.

Scientific Research Applications

6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been extensively studied for its potential use in the treatment of various inflammatory diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. It has been shown to inhibit the production of ROS by NADPH oxidase, which plays a key role in the pathogenesis of these diseases. 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are known to contribute to the development and progression of inflammatory diseases.

properties

IUPAC Name

6-(1,4-oxazepan-4-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c24-19(21-10-3-6-17-5-1-2-9-20-17)16-7-8-18(22-15-16)23-11-4-13-25-14-12-23/h1-2,5,7-9,15H,3-4,6,10-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWCKRWSEZUTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)C2=NC=C(C=C2)C(=O)NCCCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide

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